2-Hydroxyethyl methacrylate
Overview
Description
2-Hydroxyethyl methacrylate, also known as HEMA, is an organic compound with the chemical formula H2C=C(CH3)CO2CH2CH2OH1. It is a colorless viscous liquid that readily polymerizes1. HEMA is a monomer that is used to make various polymers1. It is completely miscible with water and ethanol, but its polymer is practically insoluble in common solvents1.
Synthesis Analysis
HEMA was first synthesized around 19251. Common methods of synthesis are the reaction of methacrylic acid with ethylene oxide and the esterification of methacrylic acid with a large excess of ethylene glycol1. Both these methods also produce some amount of ethylene glycol dimethacrylate1.
Molecular Structure Analysis
The molecular formula of HEMA is C6H10O323. The IUPAC name for HEMA is 2-Hydroxyethyl 2-methylprop-2-enoate1.
Chemical Reactions Analysis
During the polymerization of HEMA, it acts as a crosslinking agent1. The conversion of the C=C double bond of the monomer 2-hydroxyethyl methacrylate is confirmed by Fourier transform infrared spectroscopy4.
Physical And Chemical Properties Analysis
HEMA is a colorless viscous liquid with a density of 1.07 g/cm^31. It has a melting point of -99 °C and a boiling point of 213 °C1. It is completely miscible with water and ethanol1. Its viscosity is 0.0701 Pa⋅s at 20°C and 0.005 Pa⋅s at 30°C1.
Scientific Research Applications
Biomedical Materials : HEMA is frequently used in the development of biocompatible and degradable polymers. These polymers are suitable for various biomedical applications, such as drug delivery systems and tissue engineering. Degradable and less toxic versions of poly(2-hydroxyethyl methacrylate) (PHEMA) with ester linkages in the backbone show promise in sustained drug delivery systems with high cell viability (Zhang et al., 2012).
Biosensors and Microfluidic Devices : HEMA-based hydrogels, like the pH-sensitive HEMA-DMAEMA hydrogel, are used in microfluidic devices as sensors and actuators. Their ability to change volume in response to environmental pH makes them ideal for these applications (Benjamin et al., 2018).
Ophthalmic Applications : PHEMA, derived from HEMA, is widely applied in ophthalmic applications, particularly in the creation of contact lenses and ocular drug delivery systems. Its excellent biocompatibility and minimal immunological response make it ideal for these applications (Zare et al., 2021).
Surface Modification and Tissue Engineering : HEMA is used to create surface-patterned hydrogels for tissue engineering. These patterns can retain their shape during isotropic swelling/deswelling cycles, making them useful in biomedical applications (Chiellini et al., 2001).
Drug Delivery Systems : HEMA is incorporated into hydrogel/clay nanocomposites for potential use as drug carriers. The incorporation efficiency and release control of drugs like paracetamol can be optimized by varying the concentration of clay within the hydrogel (Bounabi et al., 2016).
Dental Applications : HEMA is often used in dental materials, and its exposure to dental personnel and patients makes it a subject of study for allergic reactions and sensitization (Isaksson et al., 2005).
Heavy Metal Ion Removal : Nanoparticles of PHEMA have been studied for the removal of heavy metal ions like mercury(II) from solutions, highlighting its potential in environmental applications (Tükmen et al., 2010).
Safety And Hazards
Future Directions
HEMA-based hydrogels are appealing for translational work, as they are affordable and the use of HEMA is FDA approved7. Furthermore, HEMA is photopolymerizable, providing spatiotemporal control over mechanical properties7. However, HEMA is a non-degradable polymer, and many attempts have been made to address this issue8.
properties
IUPAC Name |
2-hydroxyethyl 2-methylprop-2-enoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O3/c1-5(2)6(8)9-4-3-7/h7H,1,3-4H2,2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WOBHKFSMXKNTIM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C(=O)OCCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O3 | |
Record name | 2-HYDROXYETHYL METHACRYLATE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
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URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
25249-16-5, 9016-69-7, 25736-86-1 | |
Record name | Poly(2-hydroxyethyl methacrylate) | |
Source | CAS Common Chemistry | |
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Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Polyethylene glycol monomethacrylate homopolymer | |
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Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Polyethylene glycol monomethacrylate | |
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DSSTOX Substance ID |
DTXSID7022128 | |
Record name | 2-Hydroxyethyl methacrylate | |
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Molecular Weight |
130.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid, Clear mobile liquid; [HSDB] Colorless liquid with an ester-like odor; [Alfa Aesar MSDS], COLOURLESS LIQUID. | |
Record name | 2-Propenoic acid, 2-methyl-, 2-hydroxyethyl ester | |
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Record name | 2-HYDROXYETHYL METHACRYLATE | |
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Boiling Point |
67 °C @ 3.5 mm Hg, 250 °C (calculated) | |
Record name | 2-HYDROXYETHYL METHACRYLATE | |
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Record name | 2-HYDROXYETHYL METHACRYLATE | |
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Flash Point |
97 °C (closed cup), 97 °C c.c. | |
Record name | 2-HYDROXYETHYL METHACRYLATE | |
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Record name | 2-HYDROXYETHYL METHACRYLATE | |
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Solubility |
Miscible with water and soluble in common org solvents, Solubility in water: miscible | |
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Record name | 2-HYDROXYETHYL METHACRYLATE | |
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Density |
1.034 @ 25 °C/4 °C, 1.07 g/cm³ | |
Record name | 2-HYDROXYETHYL METHACRYLATE | |
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Record name | 2-HYDROXYETHYL METHACRYLATE | |
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Vapor Density |
Relative vapor density (air = 1): 4.5 | |
Record name | 2-HYDROXYETHYL METHACRYLATE | |
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Vapor Pressure |
0.12 [mmHg], 0.126 mm Hg @ 25 °C, Vapor pressure, Pa at 25 °C: 17 | |
Record name | 2-Hydroxyethyl methacrylate | |
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Product Name |
2-Hydroxyethyl Methacrylate | |
Color/Form |
Clear mobile liquid | |
CAS RN |
868-77-9, 12676-48-1 | |
Record name | 2-Hydroxyethyl methacrylate | |
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Record name | Methacrylic acid, 2-hydroxyethyl ester | |
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Melting Point |
FP: -12 °C | |
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Retrosynthesis Analysis
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Feasible Synthetic Routes
Citations
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